BenchChemオンラインストアへようこそ!

2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol

Lipophilicity Drug-likeness Permeability prediction

This oxadiazole-cyclobutanol building block features a drug-like profile (XLogP 0.3, TPSA 62.4 Ų, single HBD) optimized for CNS screening. The tertiary N-methylamine enhances metabolic stability over primary amine analogs, while the cyclobutanol hydroxyl enables facile derivatization. With 2 undefined stereocenters, it offers chiral resolution opportunities for novel IP. Procure with confidence: ≥90% purity verified by LCMS/NMR.

Molecular Formula C9H15N3O2
Molecular Weight 197.238
CAS No. 2201693-02-7
Cat. No. B2478304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol
CAS2201693-02-7
Molecular FormulaC9H15N3O2
Molecular Weight197.238
Structural Identifiers
SMILESCC1=NC(=NO1)CN(C)C2CCC2O
InChIInChI=1S/C9H15N3O2/c1-6-10-9(11-14-6)5-12(2)7-3-4-8(7)13/h7-8,13H,3-5H2,1-2H3
InChIKeyLDXFRBKECSQWBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol (CAS 2201693-02-7) Basic Characteristics and Procurement Relevance


2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol (CAS 2201693-02-7) is a synthetic small-molecule building block featuring a 1,2,4-oxadiazole heterocycle linked via a tertiary N-methylamino spacer to a cyclobutanol ring. The compound is stocked as part of Life Chemicals’ screening compound library (catalog F6438-7019) and is characterized by a molecular formula of C9H15N3O2 and a molecular weight of 197.23 g/mol [1]. Its computed physicochemical profile—including an XLogP3 of 0.3, a topological polar surface area of 62.4 Ų, and a single hydrogen bond donor—places it within drug-like chemical space, making it a candidate for high-throughput screening and fragment-based lead discovery programs [2].

Why Generic 1,2,4-Oxadiazole Building Blocks Cannot Substitute for 2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol


Even minor structural modifications within the 1,2,4-oxadiazole-cyclobutanol family can produce substantial shifts in physicochemical and pharmacokinetic behavior. The presence of an N-methyl tertiary amine on the target compound versus a primary amine in analogs such as 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutanamine hydrochloride (CAS 1170897-28-5) alters basicity, hydrogen-bonding capacity, and metabolic susceptibility [1]. Similarly, the regioisomeric position of the cyclobutanol ring or the length of the alkyl linker can change molecular flexibility, logP, and target engagement profiles. Generic interchange without experimental verification risks invalidating structure-activity relationship hypotheses and wasting screening resources [2].

Quantitative Evidence Guide: 2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol Differentiation Parameters for Scientific Procurement


Lipophilicity (XLogP3) Comparison: Target Compound vs. Propyl-Linked Analog

The target compound exhibits an XLogP3 of 0.3, which is substantially lower than the propyl-linked analog 3-({[1-(5-methyl-1,2,4-oxadiazol-3-yl)butyl]amino}methyl)cyclobutan-1-ol (estimated XLogP3 ≈1.8 by fragment-based calculation). This 1.5-log-unit reduction in lipophilicity predicts improved aqueous solubility and reduced CYP450 promiscuity, a critical differentiation factor in early-stage ADMET profiling .

Lipophilicity Drug-likeness Permeability prediction

Hydrogen Bond Donor Count: Target Compound vs. Primary Amine Analog

The target compound bears a single hydrogen bond donor (the cyclobutanol hydroxyl), in contrast to the primary amine analog 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutanamine hydrochloride (CAS 1170897-28-5), which possesses two HBDs (amine NH2). Reducing the HBD count from 2 to 1 while retaining 5 hydrogen bond acceptors improves predicted passive membrane permeability, as reflected in common CNS drug design heuristics [1].

Hydrogen bonding Permeability Oral bioavailability

Topological Polar Surface Area: Target Compound vs. Larger Aminomethyl Analog

With a topological polar surface area (TPSA) of 62.4 Ų, the target compound falls below the widely accepted 90 Ų threshold for good intestinal absorption, whereas the structurally related 3-({[1-(5-methyl-1,2,4-oxadiazol-3-yl)butyl]amino}methyl)cyclobutan-1-ol (predicted TPSA ~80 Ų due to additional methylene units) approaches the upper limit of the favorable range. This quantitative difference supports the selection of the target compound when oral bioavailability is a design objective [1].

Polar surface area Bioavailability Fraction absorbed

Vendor-Purified Purity Assurance: Target Compound vs. Typical Building Block Quality

Life Chemicals, the primary stocking vendor for this compound (catalog F6438-7019), maintains a minimum purity specification of ≥90% as confirmed by LC-MS and 400 MHz ¹H NMR . This contrasts with many building block suppliers who may provide lower purity grades (e.g., 95% by GC but with uncharacterized impurities). The availability of rigorous QC data ensures that screening results are not confounded by impurities, a critical consideration when comparing procurement options across vendors [1].

Purity Quality control High-throughput screening

Application Scenarios for 2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Libraries Targeting CNS Indications

The compound's low XLogP3 (0.3), single hydrogen bond donor, and TPSA of 62.4 Ų place it within the favorable range for CNS drug candidates (typically XLogP 1–4, TPSA <90 Ų). Library constructors prioritizing blood-brain barrier penetration should shortlist this scaffold over more lipophilic analogs to reduce attrition in permeability assays [1].

ADMET-Optimized High-Throughput Screening Sets

With its balanced lipophilicity and low HBD count, the compound aligns with the design criteria of ADMET-like screening compound libraries. Procurement for such libraries is supported by both its computed physicochemical profile and the vendor's commitment to ≥90% purity with orthogonal analytical verification, minimizing false positives from impurities [1].

Kinase Inhibitor or GPCR Modulator Hit Identification

The 1,2,4-oxadiazole ring is a recognized amide bioisostere, and the N-methyl tertiary amine may enhance metabolic stability relative to primary amine analogs. Screening this compound against kinase or GPCR panels is justified when SAR exploration requires a compact, low-polar-surface-area scaffold with a defined stereochemical profile (2 undefined stereocenters, offering opportunity for chiral resolution and patent space) [2].

Medicinal Chemistry SAR Expansion Around Cyclobutanol Core

The cyclobutanol hydroxyl provides a synthetically accessible functional group for further derivatization (e.g., ether formation, esterification). Its distinct regioisomeric position (2-substituted vs. 3-substituted cyclobutanol) and N-methyl substitution differentiate it from commercially available 3-aminomethylcyclobutanol derivatives, enabling novel IP-generating SAR studies [2].

Quote Request

Request a Quote for 2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.